molecular formula C18H24F3N3O B2940862 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1396564-14-9

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea

Numéro de catalogue: B2940862
Numéro CAS: 1396564-14-9
Poids moléculaire: 355.405
Clé InChI: XULSDWHQUSIYRF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic urea derivative characterized by a diisopropylamino-substituted alkyne chain and a 2-(trifluoromethyl)phenyl group. The compound’s structure combines a rigid alkyne linker with a bulky diisopropylamino group, which may influence its pharmacokinetic properties, such as solubility and membrane permeability. The trifluoromethyl group on the phenyl ring enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to optimize drug-like properties .

Propriétés

IUPAC Name

1-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O/c1-13(2)24(14(3)4)12-8-7-11-22-17(25)23-16-10-6-5-9-15(16)18(19,20)21/h5-6,9-10,13-14H,11-12H2,1-4H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULSDWHQUSIYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)NC1=CC=CC=C1C(F)(F)F)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Key Structural Features

  • Target Compound: Contains a diisopropylamino-butynyl chain and 2-(trifluoromethyl)phenylurea.
  • Analog 1 : 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (MW: 380.4) features a pyrazole-thiophene hybrid linker instead of an alkyne chain .
  • Analog 2 : Sorafenib Tosylate (MW: 637.00) includes a pyridine-carboxamide group and a 4-chloro-3-(trifluoromethyl)phenylurea, highlighting the importance of trifluoromethyl positioning (3- vs. 2-) for target affinity .
  • Analog 3 : Compounds 11a–11o (MW: 466.2–602.2) employ a piperazine-thiazole linker, demonstrating variability in aryl substituents (e.g., chloro, fluoro, methoxy) and their impact on synthetic yields (83.7–88.2%) .

Physicochemical and Spectroscopic Data

Molecular Weight and Mass Spectrometry

  • The target compound’s estimated MW (calculated from its formula) is ~385.4 g/mol, comparable to Analog 1 (380.4 g/mol) but smaller than Sorafenib Tosylate (637.00 g/mol) due to the absence of a tosylate group .
  • ESI-MS data for analogs (e.g., 11d: m/z 534.1 [M+H]⁺; 8j: m/z 412.1 [M+H]⁺) correlate with their MW and fragmentation patterns .

Substituent Effects

  • Trifluoromethyl Position : The 2-(trifluoromethyl)phenyl group in the target compound may confer distinct electronic and steric effects compared to 3- or 4-substituted analogs (e.g., 11d: 4-trifluoromethylphenyl; Sorafenib: 3-trifluoromethylphenyl). Meta-substitution often enhances target binding in kinase inhibitors .
  • Linker Flexibility : The rigid alkyne chain in the target compound contrasts with flexible piperazine-thiazole linkers in 11a–11o, which may improve conformational adaptability for receptor interactions .

Research Findings and Pharmacological Implications

While direct biological data for the target compound are unavailable, insights can be extrapolated from analogs:

Metabolic Stability : The trifluoromethyl group enhances resistance to oxidative metabolism, as seen in analogs like A-425619 (a TRPV1 antagonist) .

Synthetic Challenges: Bulky substituents (e.g., diisopropylamino) may reduce yields compared to simpler aryl-urea derivatives .

Data Tables

Table 1. Comparative Analysis of Urea Derivatives

Compound Name Key Substituents Yield (%) MW (g/mol) ESI-MS ([M+H]⁺) Source ID
Target Compound 2-(trifluoromethyl)phenyl, diisopropylamino-butynyl N/R ~385.4 N/R N/A
1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea Pyrazole-thiophene linker N/R 380.4 N/R
Sorafenib Tosylate 4-Chloro-3-(trifluoromethyl)phenyl N/R 637.00 N/R
11d (1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) Piperazine-thiazole linker 85.3 534.1 534.1
8j (1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea) Chloromethyl-thiazole linker 52.7 412.1 412.1

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-purity 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea, and how can reaction intermediates be stabilized?

  • Methodological Answer : The synthesis of urea derivatives often involves coupling aromatic amines with isocyanates or carbamoyl chlorides under anhydrous conditions. For sterically hindered intermediates (e.g., diisopropylamino groups), slow addition of reagents and low-temperature conditions (0–5°C) can minimize side reactions. Stabilization of intermediates may require inert atmospheres (N₂/Ar) and aprotic solvents like dichloromethane or THF . Optimization via Design of Experiments (DoE) can systematically evaluate variables (e.g., temperature, stoichiometry) to maximize yield .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300–3500 cm⁻¹) .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for trifluoromethyl-substituted phenyl groups) and alkyne protons (δ 2.5–3.5 ppm). Diisopropylamino groups show split signals for CH₃ (δ 1.0–1.5 ppm) and CH (δ 3.0–3.5 ppm) .
  • X-ray Crystallography : Resolve steric effects from bulky substituents (e.g., diisopropylamino) by analyzing bond angles and torsional strain .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structurally analogous urea derivatives?

  • Methodological Answer : Discrepancies may arise from variations in substituent electronic/steric profiles. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility, impacting bioavailability. Comparative studies using:

  • QSAR Modeling : Correlate substituent parameters (Hammett σ, π) with activity .
  • Cellular Assays : Test antiproliferative activity across cell lines (e.g., cancer vs. normal) to identify selectivity trends .
  • Structural Overlays : Use crystallographic data to compare binding modes in target proteins (e.g., kinase inhibitors) .

Q. What experimental design principles are critical for optimizing continuous-flow synthesis of this compound, particularly for scaling lab-scale protocols?

  • Methodological Answer : Flow chemistry offers advantages in handling reactive intermediates (e.g., isocyanates) and exothermic reactions. Key considerations include:

  • Residence Time : Adjust flow rates to ensure complete conversion of intermediates (e.g., via inline FTIR monitoring) .
  • Mixing Efficiency : Use microreactors with high surface-area-to-volume ratios to enhance mass transfer .
  • Pressure Control : Manage gas evolution (e.g., from carbamate decomposition) with back-pressure regulators .

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : The -CF₃ group is strongly electron-withdrawing, which:

  • Enhances Urea Hydrogen Bonding : Increases acidity of urea N-H protons, strengthening interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • Alters Metabolic Stability : Reduces oxidative metabolism via cytochrome P450 enzymes, as shown in pharmacokinetic studies of analogous compounds .
  • Impacts Solubility : LogP calculations (e.g., using HPLC-derived retention times) can quantify hydrophobicity for formulation optimization .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.